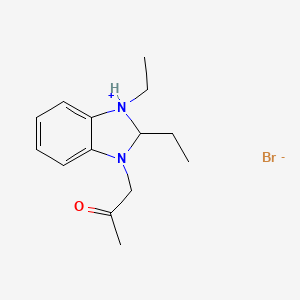
1,2-Diethyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diethyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzimidazole core with diethyl and oxopropyl substituents, and a bromide ion as a counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with diethyl halide to introduce the diethyl groups.
Addition of the Oxopropyl Group: The oxopropyl group is introduced through a reaction with a suitable oxo compound, such as acetone, under basic conditions.
Formation of the Bromide Salt: The final step involves the addition of hydrobromic acid to form the bromide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,2-Diethyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties.
科学研究应用
1,2-Diethyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1,2-Diethyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1,2-Dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide
- 1,2-Diethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide
- 1,2-Diethyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium chloride
Uniqueness
1,2-Diethyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
62890-79-3 |
|---|---|
分子式 |
C14H21BrN2O |
分子量 |
313.23 g/mol |
IUPAC 名称 |
1-(2,3-diethyl-2,3-dihydrobenzimidazol-3-ium-1-yl)propan-2-one;bromide |
InChI |
InChI=1S/C14H20N2O.BrH/c1-4-14-15(5-2)12-8-6-7-9-13(12)16(14)10-11(3)17;/h6-9,14H,4-5,10H2,1-3H3;1H |
InChI 键 |
WSTOOEQRGDGSMW-UHFFFAOYSA-N |
规范 SMILES |
CCC1[NH+](C2=CC=CC=C2N1CC(=O)C)CC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


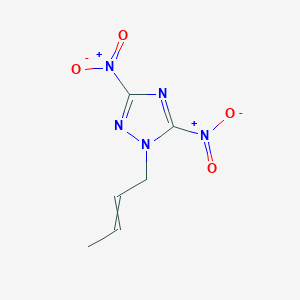
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)



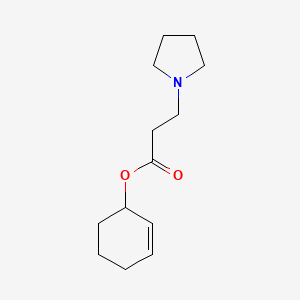
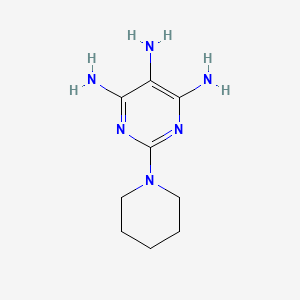


![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)

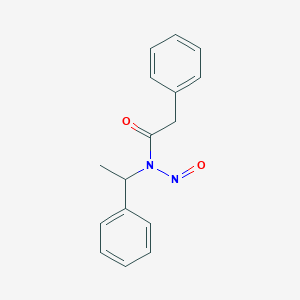
![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)

